Hexadecylphosphonic acid

概述

描述

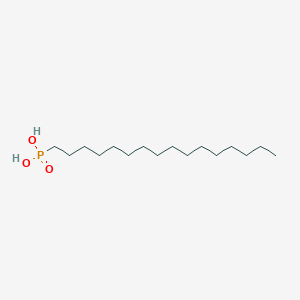

Hexadecylphosphonic acid is an alkyl phosphonic acid with the chemical formula C₁₆H₃₅O₃P. It is known for forming self-assembled monolayers on metal oxide nanostructures, making it valuable in surface modification applications .

作用机制

Target of Action

Hexadecylphosphonic acid (HDPA) primarily targets metal oxide nanostructures . It forms a self-assembled monolayer (SAM) on these structures, which plays a crucial role in surface modification .

Mode of Action

HDPA interacts with its targets by forming a self-assembled monolayer (SAM) on the surface of metal oxide nanostructures . This interaction results in significant changes to the surface properties of the nanostructures, enabling them to be used in various applications such as microcontact printing and the development of a dielectric hybrid for surface-controlled organic transistors .

Biochemical Pathways

It’s known that phosphonic acids, to which hdpa belongs, can mimic phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes

Pharmacokinetics

It’s known that hdpa is a solid substance with a molecular weight of 30642 . Its storage temperature is 2-8°C , indicating that it’s stable under cool conditions. More research is needed to fully understand the pharmacokinetics of HDPA.

Result of Action

The primary result of HDPA’s action is the formation of a SAM on the surface of metal oxide nanostructures . This surface modification enhances the properties of the nanostructures, making them suitable for various applications .

Action Environment

The action of HDPA is influenced by environmental factors such as temperature. It’s stored at a temperature of 2-8°C , suggesting that it’s stable under cool conditions.

生化分析

Biochemical Properties

Hexadecylphosphonic acid plays a significant role in biochemical reactions, particularly in the formation of SAMs. These monolayers are crucial for modifying the surface properties of metal oxides, enhancing their stability and functionality . This compound interacts with metal substrates, forming a resist layer that can be used in microcontact printing . Additionally, it is involved in the development of dielectric hybrids for surface-controlled organic transistors .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to form stable films on titanium alloys, which can significantly reduce friction and wear when interacting with other materials . This property is particularly beneficial in biomedical applications, where reduced friction can enhance the longevity and performance of implants .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of SAMs on metal oxide surfaces . These monolayers are formed via the interaction of the phosphonic acid group with the metal substrate, resulting in a stable and uniform layer . This interaction is crucial for the compound’s ability to modify surface properties and enhance the performance of various materials .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to remain stable over time. The compound forms durable films on titanium alloys, maintaining a low friction coefficient for extended periods . This stability is essential for applications requiring long-term performance, such as biomedical implants .

Metabolic Pathways

This compound is involved in metabolic pathways related to surface modification and the formation of SAMs . The compound interacts with metal substrates, facilitating the formation of stable and functional monolayers . These interactions are crucial for its role in enhancing the performance of metal oxide nanostructures .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with metal substrates and binding proteins . These interactions facilitate the localization and accumulation of the compound on specific surfaces, enhancing its effectiveness in surface modification applications .

Subcellular Localization

This compound is primarily localized on the surfaces of metal oxides, where it forms stable and uniform monolayers . This subcellular localization is essential for its role in modifying surface properties and enhancing the performance of various materials . The compound’s ability to form SAMs is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: Hexadecylphosphonic acid can be synthesized through the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or by employing the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .

Industrial Production Methods: In industrial settings, this compound is produced by reacting hexadecyl alcohol with phosphorus trichloride, followed by hydrolysis. This method ensures high purity and yield, making it suitable for large-scale production .

化学反应分析

Types of Reactions: Hexadecylphosphonic acid primarily undergoes substitution reactions due to the presence of the phosphonic acid group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents like alkyl halides or alcohols under basic conditions.

Oxidation Reactions: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Often involve reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions include various alkyl phosphonates and phosphonic acid derivatives .

科学研究应用

Materials Science Applications

Self-Assembled Monolayers (SAMs)

Hexadecylphosphonic acid is widely used to create self-assembled monolayers on various substrates. The ability of HDPA to form stable films on metal oxides, such as titanium dioxide, enhances the surface properties of these materials. The self-assembly process involves the adsorption of HDPA molecules onto the substrate, leading to the formation of a densely packed monolayer that can significantly improve hydrophobicity and chemical resistance .

Nanoparticle Synthesis

In nanoparticle synthesis, HDPA plays a crucial role as a stabilizing agent. For instance, during the fabrication of organic and bioorganic nanoparticles, the presence of HDPA influences both the loading capacity of drugs and the size distribution of the resulting nanoparticles. This characteristic is particularly beneficial in drug delivery systems where controlled release and stability are paramount .

Tribological Properties

Studies have shown that HDPA can enhance the tribological properties of materials such as ferritic stainless steel. When applied as a lubricant, HDPA forms crystalline aggregates that reduce friction and wear, thus extending the lifespan of mechanical components . This application is vital in industries where equipment durability is critical.

Biomedical Applications

Drug Delivery Systems

HDPA's amphiphilic nature allows it to be utilized in drug delivery systems. Its ability to interact with both hydrophilic and lipophilic substances makes it suitable for formulating nanoparticles that can encapsulate therapeutic agents. Research indicates that nanoparticles modified with HDPA can improve drug solubility and bioavailability, thereby enhancing therapeutic efficacy .

Bone Targeting Agents

The high affinity of phosphonic acids for calcium ions positions HDPA as an effective agent for bone-targeting therapies. Compounds incorporating HDPA have been studied for their potential in treating bone-related diseases such as osteoporosis and metastatic bone disease. By facilitating targeted delivery to bone tissue, these compounds can improve treatment outcomes while minimizing systemic side effects .

Surface Modification

Corrosion Resistance

HDPA is employed in surface modification processes to enhance corrosion resistance in metals. By forming a protective layer on metal surfaces, HDPA reduces oxidation and degradation due to environmental exposure. This application is particularly relevant in marine and industrial settings where metal components are prone to corrosion .

Functionalization of Nanocrystals

In nanotechnology, HDPA is used to functionalize nanocrystals, enabling their stabilization in colloidal solutions. This property is essential for applications in electronics and photonics where stable nanocrystal dispersions are required for device fabrication .

Analytical Chemistry

Solid Phase Extraction

HDPA-functionalized materials are utilized in solid phase extraction techniques for analytical chemistry applications. The unique chemical properties of HDPA allow it to selectively bind certain analytes, facilitating their extraction from complex mixtures. This method has been applied in environmental monitoring and food safety testing .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Self-Assembled Monolayers | Formation of stable films on metal oxides for improved surface properties |

| Nanoparticle Synthesis | Stabilizing agent influencing drug loading and size distribution |

| Tribological Properties | Enhancing lubrication properties in mechanical components |

| Drug Delivery Systems | Improving solubility and bioavailability of therapeutic agents |

| Bone Targeting Agents | Facilitating targeted delivery for osteoporosis and metastatic treatments |

| Corrosion Resistance | Protective layers on metals to reduce oxidation |

| Functionalization of Nanocrystals | Stabilizing colloidal solutions for electronics and photonics |

| Solid Phase Extraction | Selective binding for analyte extraction in analytical chemistry |

相似化合物的比较

- Octadecylphosphonic acid

- Tetradecylphosphonic acid

- Decylphosphonic acid

- Dodecylphosphonic acid

Comparison: Hexadecylphosphonic acid is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and surface coverage. This makes it particularly effective in forming stable monolayers compared to shorter or longer chain phosphonic acids .

生物活性

Hexadecylphosphonic acid (HPA) is a phosphonic acid derivative known for its unique biological and chemical properties. This article explores its biological activity, including antimicrobial effects, potential therapeutic applications, and its role in surface functionalization. The findings are supported by various studies and case analyses.

Chemical Structure and Properties

This compound has the chemical formula C_{16}H_{35O_3P and features a long hydrophobic alkyl chain, which contributes to its amphiphilic nature. This structure allows it to interact with both hydrophilic and hydrophobic environments, making it suitable for various applications, particularly in nanotechnology and biomedicine.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes due to its amphiphilic characteristics, leading to cell lysis.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli | 50 µg/mL | Membrane disruption |

| S. aureus | 40 µg/mL | Membrane disruption |

| Pseudomonas aeruginosa | 60 µg/mL | Membrane disruption |

Therapeutic Applications

This compound has been investigated for its potential therapeutic applications, particularly in cancer treatment. Its ability to form self-assembled monolayers (SAMs) on surfaces enhances drug delivery systems by improving the stability and bioavailability of therapeutic agents.

Case Study: Drug Delivery Systems

In a recent study, this compound was used to functionalize nanoparticles for targeted drug delivery in osteosarcoma therapy. The results showed improved cellular uptake and reduced cytotoxicity compared to conventional delivery methods. The study employed various assays, including MTT assays and flow cytometry, to evaluate cell viability and apoptosis.

Surface Functionalization

The compound's ability to form stable self-assembled monolayers makes it an excellent candidate for surface functionalization in biomedical devices. For instance, when applied to titanium alloys, this compound significantly improved biocompatibility and reduced friction coefficients in tribological applications.

Table 2: Properties of Functionalized Surfaces with this compound

| Substrate Material | Friction Coefficient | Biocompatibility Rating |

|---|---|---|

| Titanium Alloy | 0.1 | Excellent |

| Stainless Steel | 0.2 | Good |

属性

IUPAC Name |

hexadecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPSFRXPDJVJMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549385 | |

| Record name | Hexadecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4721-17-9 | |

| Record name | P-Hexadecylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4721-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecylphosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。